Cas no 2172495-20-2 (1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde)

1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde
- 2172495-20-2
- 1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde
- EN300-1621974
-
- インチ: 1S/C9H12F2O/c10-9(11)5-7(9)1-2-8(6-12)3-4-8/h6-7H,1-5H2
- InChIKey: NQBIFSRFIDFWDL-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1CCC1(C=O)CC1)F
計算された属性
- せいみつぶんしりょう: 174.08562133g/mol
- どういたいしつりょう: 174.08562133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621974-5.0g |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1621974-0.25g |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 0.25g |
$1564.0 | 2023-06-04 | ||
Enamine | EN300-1621974-2.5g |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 2.5g |
$3332.0 | 2023-06-04 | ||
Enamine | EN300-1621974-0.1g |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 0.1g |
$1496.0 | 2023-06-04 | ||
Enamine | EN300-1621974-1.0g |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1621974-10.0g |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1621974-50mg |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 50mg |
$1188.0 | 2023-09-22 | ||
Enamine | EN300-1621974-1000mg |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 1000mg |
$1414.0 | 2023-09-22 | ||
Enamine | EN300-1621974-10000mg |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 10000mg |
$6082.0 | 2023-09-22 | ||
Enamine | EN300-1621974-0.5g |
1-[2-(2,2-difluorocyclopropyl)ethyl]cyclopropane-1-carbaldehyde |
2172495-20-2 | 0.5g |
$1632.0 | 2023-06-04 |
1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehydeに関する追加情報
Introduction to 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde (CAS No. 2172495-20-2)
1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number 2172495-20-2, features a unique structural framework that combines cyclopropane and difluorocyclopropyl moieties, making it a promising candidate for various chemical and biological applications. The presence of an aldehyde functional group at the cyclopropane ring further enhances its utility as a synthetic intermediate in the development of novel molecules.
The structural complexity of 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde arises from its dual cyclopropane scaffold, which imparts exceptional rigidity and stability to the molecule. This rigidity is particularly advantageous in medicinal chemistry, where such structural features can contribute to improved binding affinity and selectivity in biological targets. The difluorocyclopropyl group, in particular, is known for its ability to modulate electronic properties and metabolic stability, making it a valuable component in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde with greater accuracy. Studies have shown that the compound exhibits favorable solubility parameters and metabolic profiles, suggesting potential for oral bioavailability. Furthermore, the aldehyde moiety serves as a versatile handle for further functionalization, allowing chemists to explore diverse derivatives with tailored biological activities.
In the realm of synthetic methodologies, 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde has been employed in the construction of complex natural product analogs. The cyclopropane ring is a common motif in many biologically active compounds, and its incorporation into drug candidates often enhances their pharmacological properties. The difluorocyclopropyl group further contributes to this molecular design by providing additional conformational constraints and electronic effects that can fine-tune interactions with biological targets.
One of the most intriguing aspects of 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde is its potential application in the development of novel therapeutic agents. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. The aldehyde group, in particular, offers a site for covalent bonding with biological targets, which can lead to the development of highly specific inhibitors. This approach has been successfully applied in other areas of drug discovery, where covalent inhibitors have shown remarkable efficacy.
The synthesis of 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde presents both challenges and opportunities for synthetic chemists. The presence of multiple stereocenters and sensitive functional groups requires careful optimization of reaction conditions to ensure high yields and purity. However, recent developments in asymmetric synthesis have provided new tools for constructing complex molecules with high enantioselectivity. These advances have made it feasible to produce enantiomerically pure forms of 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde, which is crucial for evaluating its biological activity.
The pharmaceutical industry has shown considerable interest in exploring new chemical entities like 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde due to its unique structural features and potential therapeutic applications. Collaborative efforts between academic researchers and industrial scientists are increasingly focused on leveraging such compounds to discover novel drugs. The aldehyde functionality provides a convenient entry point for further derivatization, enabling the rapid exploration of diverse chemical space.
Future research directions may include investigating the metabolic fate of 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding how the molecule is processed by biological systems will provide critical insights into its potential as a drug candidate. Additionally, computational modeling can be used to predict interactions between 1-2-(2,2-difluorocyclopropyl)ethylcyclopropane-1-carbaldehyde and biological targets at an atomic level, which can guide the design of more effective derivatives.
In conclusion, 1- ̶ - - - - - - - - ̶( ̶ ) - ) -( ̶ ) -( ̶ ) -( ̶ ) -( ̶ ) -( ̶ ) -( ̶ ) -( ̶ ) -( ̶ ) (CAS No. 2172495- 20- 22) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure, combining cycлопро́па́н и difluоро́циклопро́пил moieties, makes it a valuable scaffold for developing new drugs. The aldehyde group provides additional versatility for functionalization, opening up numerous possibilities for medicinal chemistry applications. As research continues, the full therapeutic potential of this compound will likely be uncovered, leading to innovative treatments for various diseases.
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